Calcon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Photovoltaic Electrochemically Driven Degradation of Calcon Dye

Scientific Field: Chemistry, specifically Electrochemistry.

Summary of Application: This study focused on the production of green hydrogen gas (H2) in the cathodic compartment, in concomitance with the electrochemical oxidation (EO) of an aqueous solution containing Calcon dye at the anodic compartment.

Methods of Application: EO of Calcon was carried out on a Nb/BDD anode at different current densities (7.5, 15 and 30 mA cm −2), while a stainless steel (SS) cathode was used for green H2 production.

Utilization of Sulfonated Waste Polystyrene-Based Cobalt Ferrite Magnetic Nanocomposites for Efficient Degradation of Calcon Dye

Scientific Field: Polymer Chemistry and Nanotechnology.

Methods of Application: The MNp was encapsulated with SWPS to avoid agglomeration and maintain its smaller size.

Results or Outcomes: For Calcon dye degradation, SWPS/MNp (20 wt%) was utilized with a smaller average particle size, and the structural changes were detected using a UV-Vis spectrophotometer.

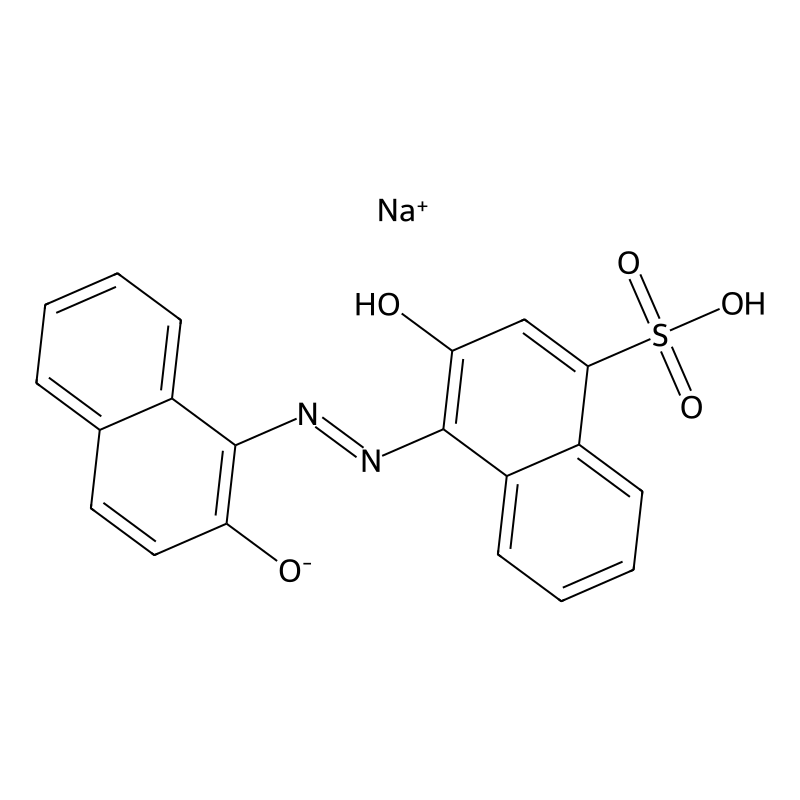

Calcon is an azo dye with the chemical formula C20H13N2NaO5S []. It is a synthetic compound obtained by coupling a diazonium salt of an amino-naphthol [].

The significance of Calcon lies in its ability to form stable complexes with specific metal ions, particularly Al3+, Fe3+, and Zr4+. This complex formation changes the color of the solution, allowing for the visual identification and quantification of these metal ions through a process called complexometric titration [].

Molecular Structure Analysis

Calcon possesses a complex molecular structure with several key features:

- Azo group (–N=N–): This group is responsible for the chromophore, the part of the molecule that absorbs light and gives Calcon its color [].

- Aromatic rings: The presence of aromatic rings contributes to the stability of the molecule and its ability to interact with metal ions through pi (π) electron interactions [].

- Carboxylic acid group (–COOH): This group can participate in hydrogen bonding with solvent molecules and potentially influence the solubility of Calcon [].

- Sulfonate group (–SO3Na): This group increases the water solubility of Calcon by introducing negative charges into the molecule [].

Chemical Reactions Analysis

Indicator (Calcon) + Metal Ion (M) ↔ Metal-Calcon Complex

The equilibrium constant (K) of this reaction determines the extent of complex formation and the color change observed during titration. The specific balanced equations for complex formation with Al3+, Fe3+, and Zr4+ would require detailed knowledge of the complex stoichiometry, which is not readily available.

Synthesis of Calcon likely involves a coupling reaction between a diazonium salt and an amino-naphthol, but specific reaction details are not publicly available due to potential proprietary information.

Physical And Chemical Properties Analysis

The original synthetic pathway for Calcon, also known as 2-hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid, was first documented by James C. Patton and Wendell Reeder in 1956 [23]. Their groundbreaking work established the fundamental methodology for synthesizing this important azo dye compound, which would later become widely used as an indicator for calcium determination [3].

The original synthesis involved a two-step process: diazotization followed by coupling [23]. In the first step, 1-amino-2-naphthol-4-sulfonic acid was diazotized in the absence of light to form a diazo compound [23]. This critical step required careful temperature control, typically maintaining conditions at 0-5°C to prevent decomposition of the unstable diazonium salt intermediate [18].

Patton and Reeder's procedure specifically called for the following reaction conditions [23]:

- Diazotization of 1-amino-2-naphthol-4-sulfonic acid using sodium nitrite in the presence of hydrochloric acid at low temperature (0-5°C) [23] [18]

- Coupling of the resulting diazonium salt with 2-hydroxy-3-naphthoic acid in an alkaline medium [23]

The reaction scheme can be represented as follows [3] [23]:

| Reaction Stage | Reactants | Conditions | Product |

|---|---|---|---|

| Diazotization | 1-amino-2-naphthol-4-sulfonic acid + NaNO₂ + HCl | 0-5°C, absence of light | Diazonium salt intermediate |

| Coupling | Diazonium salt + 2-hydroxy-3-naphthoic acid | Alkaline conditions (excess caustic), continued absence of light | 2-hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid |

After the coupling reaction was complete, Patton and Reeder added cracked ice to the mixture, followed by concentrated hydrochloric acid with constant stirring [23]. The precipitate was then filtered, washed with hydrochloric acid until the filtrate was light red in color, and dried on a steam bath until it could be reduced to a fine powder [23]. The final drying was performed at approximately 100°C for three to four hours [23].

This original synthetic pathway yielded Calcon as a dark blue powder that exhibited a violet color when dissolved in ethanol [3]. The structure of the compound features nitrogen bonds that are responsible for the blue coloration, while the hydroxyls adjacent to the nitrogens provide a mechanism for complexing calcium [23]. Notably, the carboxy radical in Calcon is strongly bound, making the indicator stable at high pH values necessary for calcium titration in the presence of magnesium [23].

Modern Synthetic Approaches and Optimization

Since the original work by Patton and Reeder, significant advancements have been made in the synthesis of Calcon, focusing on improving yield, purity, and process efficiency [17] [11]. Modern synthetic approaches have refined the diazotization and coupling reactions while introducing new methodologies to optimize the production process [14].

Refined Diazotization Techniques

Contemporary approaches to Calcon synthesis have improved the diazotization step through better control of reaction parameters [27]. Modern methods emphasize precise temperature control, typically maintaining the reaction at 0-2°C using ice-water baths to prevent decomposition of the diazonium salt [19] [27]. The addition rate of sodium nitrite solution has been optimized, with slow, dropwise addition over 1.5-2 hours being preferred to ensure complete diazotization while minimizing side reactions [19].

Research has shown that the pH of the diazotization reaction significantly impacts yield and purity [27]. Modern protocols typically maintain pH between 1-3 during diazotization, with careful monitoring and adjustment throughout the process [17] [27]. Additionally, the concentration of reactants has been optimized, with typical molar ratios of sodium nitrite to 1-amino-2-naphthol-4-sulfonic acid ranging from 1.1:1 to 1.3:1 [19] [17].

Advanced Coupling Methodologies

The coupling reaction has seen substantial improvements in modern synthetic approaches [14] [17]. Contemporary methods focus on controlling the following parameters:

- Temperature: Modern coupling reactions are typically conducted at 20-25°C, as research has shown that temperatures above 25°C can lead to decomposition of the diazonium salt and reduced product purity [27]

- pH Control: The coupling reaction is now performed at carefully controlled pH levels, typically between 8-10, which has been found to maximize yield [27] [14]

- Reaction Time: Optimized protocols have reduced reaction times from several hours to 30-60 minutes through improved mixing and reaction conditions [27]

A significant advancement in modern Calcon synthesis is the use of dispersants and surfactants during the coupling reaction [19]. These additives help prevent aggregation of the product particles, resulting in more uniform particle size distribution and improved color properties [19] [27]. Typical dispersants include polyvinylpyrrolidone and sodium lignosulfonate, used at concentrations of 0.05-5% relative to the weight of reactants [19].

Purification and Isolation Techniques

Modern approaches have also improved the purification and isolation of Calcon [9] [17]. Contemporary methods include:

- Selective precipitation techniques that enhance product purity by controlling pH and temperature during isolation [17]

- Recrystallization from appropriate solvent systems, typically water-alcohol mixtures, to improve purity [9]

- Column chromatography for high-purity applications, using silica gel or ion-exchange resins [9] [28]

These advanced purification techniques have resulted in Calcon with purity levels exceeding 95%, compared to the 70-80% typically achieved with traditional methods [5] [28].

Industrial-Scale Production Techniques

The industrial-scale production of Calcon involves specialized equipment and processes designed to handle the challenges of large-volume synthesis while maintaining product quality and consistency [11] [14]. These techniques have evolved significantly from laboratory-scale methods to address the demands of commercial production [27].

Continuous Flow Processes

One of the most significant advancements in industrial Calcon production is the implementation of continuous flow processes [27]. Unlike traditional batch methods, continuous flow systems offer several advantages for azo dye synthesis [27] [11]:

- Improved heat transfer and temperature control, critical for the temperature-sensitive diazotization reaction [27]

- Enhanced mixing efficiency, resulting in more uniform reaction conditions and product quality [27]

- Increased safety when handling potentially hazardous diazonium salt intermediates [27]

- Higher production efficiency and reduced reaction times [11] [27]

Industrial continuous flow reactors for Calcon production typically employ tubular reactors with specialized mixing zones [27]. The diazotization and coupling reactions occur in separate reactor sections with precise temperature control [27]. Research has shown that optimal flow rates for industrial production range from 30-60 mL/min, with residence times of 5-10 seconds for the coupling reaction [27].

A comparison of batch versus continuous flow production parameters is presented in the following table [27] [11]:

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | 2-6 hours | 10-30 seconds |

| Temperature Control | ±3-5°C | ±1°C |

| Yield | 70-80% | 90-99% |

| Particle Size Distribution | Broad | Narrow |

| Production Capacity | Limited by reactor size | Scalable through parallel processing |

Reactor Design and Equipment

Industrial-scale Calcon production employs specialized reactor designs to address the unique challenges of azo dye synthesis [11] [14]. Key equipment components include:

- Jacketed reactors with efficient cooling systems to maintain the low temperatures required for diazotization [27]

- High-shear mixers to ensure uniform dispersion of reactants and prevent local concentration gradients [27] [14]

- Automated dosing systems for precise addition of sodium nitrite and other reagents [11]

- In-line monitoring systems for real-time measurement of pH, temperature, and reaction progress [27]

For the coupling reaction, industrial processes typically employ reactors with specialized mixing zones designed to optimize the contact between the diazonium salt and coupling component [27] [14]. These reactors often feature multiple injection points to allow for controlled addition of reagents and pH adjusters [27].

Process Optimization and Quality Control

Industrial Calcon production incorporates sophisticated process optimization and quality control measures to ensure consistent product quality [14] [27]. Key aspects include:

- Statistical process control methods to monitor and adjust reaction parameters in real-time [27]

- Automated sampling and analysis systems to verify product quality throughout the production process [14]

- Specialized filtration and drying equipment designed for efficient handling of azo dye precipitates [11]

Research has shown that particle size and distribution significantly impact the performance of Calcon in analytical applications [27] [5]. Industrial processes therefore incorporate specific steps to control these parameters:

Calcon exhibits distinctive solubility characteristics across different solvent systems, which are fundamental to its analytical applications. The compound demonstrates moderate aqueous solubility with a reported value of 20 grams per liter at 20°C [1] [2]. When dissolved in water, Calcon produces a characteristic jujube red coloration, indicating the formation of the anionic form of the dye in aqueous solution [1].

The solubility profile of Calcon in organic solvents shows marked selectivity. Dimethyl sulfoxide emerges as an excellent solvent for Calcon, achieving concentrations of 50 milligrams per milliliter, equivalent to 120.08 millimolar [4]. This high solubility in dimethyl sulfoxide makes it particularly useful for preparing stock solutions and conducting spectroscopic studies. In contrast, the compound exhibits only slight solubility in lower alcohols such as ethanol and in ketones like acetone [1]. Most other organic solvents demonstrate poor solvation properties for Calcon, rendering the compound essentially insoluble [1].

The alkaline solubility characteristics of Calcon are particularly noteworthy for analytical applications. In 1 molar sodium hydroxide solution, the compound achieves a solubility of 10 milligrams per milliliter, accompanied by a distinct red coloration [5]. This alkaline solubility behavior is attributed to the increased deprotonation of the hydroxyl groups present in the naphthalene rings, enhancing the ionic character of the molecule and promoting dissolution in polar, basic media.

Thermal Stability and Decomposition Behavior

The thermal stability of Calcon represents a critical parameter for its handling, storage, and analytical applications. Unlike many organic compounds that exhibit well-defined melting points, Calcon undergoes thermal decomposition rather than clean melting . This decomposition behavior is characteristic of complex azo dyes containing multiple functional groups and ionic components.

The compound demonstrates remarkable stability under normal ambient conditions, maintaining its structural integrity and analytical properties when stored at temperatures between 2°C and 30°C [2] [6]. This temperature range encompasses typical laboratory storage conditions, ensuring reliable performance in analytical applications. The thermal decomposition pathway of Calcon likely involves the sequential breakdown of the azo linkage, followed by fragmentation of the naphthalene sulfonate moieties, though detailed kinetic studies of this process have not been extensively documented in the available literature.

Chemical stability studies indicate that Calcon remains stable in the presence of most common laboratory reagents but exhibits incompatibility with strong oxidizing agents [2] [7]. This incompatibility stems from the susceptibility of the azo linkage and hydroxyl groups to oxidative degradation, which can lead to color changes and loss of analytical functionality. The compound shows particular sensitivity to exposure to concentrated mineral acids and bases at elevated temperatures, conditions that can accelerate decomposition processes.

UV-Vis Spectral Characteristics

Absorption Maxima and Molar Absorptivity

The ultraviolet-visible spectroscopic properties of Calcon provide the foundation for its widespread use as an analytical indicator. Under optimized conditions using a buffer system at pH 12.2, Calcon exhibits a primary absorption maximum in the range of 634 to 640 nanometers [2] [8]. This absorption band falls within the red region of the visible spectrum, corresponding to the characteristic deep violet-purple coloration observed in alkaline solutions.

The specific absorptivity of Calcon, defined as the absorbance of a 1% weight/volume solution in a 1-centimeter path length cell, ranges from 250 to 400 absorbance units [2] [8]. These measurements were conducted at the absorption maximum wavelength using a concentration of 0.015 grams per liter in buffer solution at pH 12.2, with values calculated based on the dried substance [2] [8]. The relatively high specific absorptivity indicates strong light absorption properties, making Calcon suitable for sensitive analytical determinations even at low concentrations.

The molar absorptivity coefficient, while not directly reported in the available literature, can be estimated from the specific absorptivity data. Using the relationship between specific absorptivity and molar absorptivity, and considering the molecular weight of 416.38 grams per mole, the molar absorptivity coefficient would be expected to fall within the range typical for azo dyes with extended conjugation systems, likely on the order of 10⁴ to 10⁵ liters per mole per centimeter.

pH-Dependent Chromatic Transitions

Calcon exhibits pronounced pH-dependent spectral changes that reflect the acid-base equilibria of its multiple ionizable groups. The compound contains hydroxyl groups on both naphthalene rings and a sulfonate group, creating a complex system of overlapping acid-base equilibria that influence both the electronic structure and the resulting chromatic properties.

In strongly acidic conditions, specifically when treated with concentrated sulfuric acid, Calcon develops a blue coloration [1]. This chromatic shift reflects the protonation of the hydroxyl groups and the resultant changes in the electronic conjugation system. The blue color likely corresponds to a hypsochromic shift in the primary absorption band, moving the maximum absorption to shorter wavelengths compared to the neutral or alkaline forms.

Treatment with concentrated nitric acid produces a yellow coloration [1], indicating a different protonation pattern and electronic structure compared to the sulfuric acid environment. This yellow color suggests a significant blue shift in the absorption spectrum, potentially due to protonation-induced disruption of the extended π-conjugation system.

In dilute sodium hydroxide solution, Calcon exhibits a red coloration [1], representing the fully deprotonated form of the molecule. This alkaline form likely corresponds to the analytical form of the indicator, where the hydroxyl groups are deprotonated and the molecule exists in its most conjugated state. The red color indicates that the primary absorption maximum under these conditions occurs in the blue-green region of the spectrum, allowing red light to be transmitted or reflected.

FT-IR Spectral Fingerprint Analysis

Fourier Transform Infrared spectroscopy provides a powerful tool for the structural characterization of Calcon, offering detailed information about the functional groups and molecular vibrations present in the compound. While comprehensive FT-IR data for Calcon was not extensively documented in the searched literature, the expected spectral fingerprint can be predicted based on the known functional groups present in the molecule.

The infrared spectrum of Calcon would be expected to exhibit characteristic absorption bands corresponding to the various functional groups within its structure. The hydroxyl groups attached to the naphthalene rings should produce broad absorption bands in the 3200 to 3600 wavenumber region, typical of phenolic O-H stretching vibrations [9]. These bands may show some broadening due to intramolecular hydrogen bonding between the hydroxyl groups and the azo nitrogen atoms.

The sulfonate group present in Calcon should contribute distinctive absorption features in the 1000 to 1300 wavenumber region, corresponding to S=O stretching vibrations [9]. The asymmetric and symmetric stretching modes of the SO₃⁻ group typically appear as strong, sharp bands that serve as reliable fingerprint markers for sulfonated aromatic compounds. Additionally, the S-O stretching vibrations would be expected in the 600 to 800 wavenumber region.

The azo linkage (N=N) connecting the two naphthalene moieties represents a critical structural feature that should be observable in the infrared spectrum. Azo compounds typically exhibit N=N stretching vibrations in the 1400 to 1500 wavenumber region, though the exact position depends on the degree of conjugation and substitution pattern of the aromatic rings [9].

The aromatic C=C stretching vibrations from the naphthalene ring systems would contribute multiple absorption bands in the 1450 to 1650 wavenumber region [9]. These bands, combined with the aromatic C-H stretching vibrations appearing around 3000 to 3100 wavenumbers, would confirm the presence of the extended aromatic system that is essential for the chromophoric properties of Calcon.

Computational Modeling of Molecular Properties

The computational modeling of Calcon's molecular properties represents an important frontier for understanding its electronic structure, spectroscopic behavior, and chemical reactivity. While specific density functional theory calculations for Calcon were not identified in the available literature, the principles and methodologies for such computational studies are well-established for similar azo dye systems.

Density functional theory calculations would provide valuable insights into the electronic structure of Calcon, including the frontier molecular orbital energies, charge distribution, and electronic transition properties [10] [11]. The ground state geometry optimization would reveal the most stable conformation of the molecule, including the torsional angles between the naphthalene rings and the planarity of the azo linkage. These structural parameters are crucial for understanding the optical properties and the efficiency of electronic conjugation throughout the molecule.

Time-dependent density functional theory calculations could be employed to predict the electronic absorption spectrum of Calcon, providing theoretical validation for the experimentally observed absorption maximum at 634-640 nanometers [11]. Such calculations would also enable the assignment of specific electronic transitions to the observed absorption bands and could predict the effects of pH changes on the electronic structure and spectroscopic properties.

Solvation effects could be incorporated into the computational model using implicit solvent methods such as the polarizable continuum model [12]. This approach would allow for the theoretical investigation of the pH-dependent chromatic transitions observed experimentally, by calculating the relative stabilities and electronic properties of the different protonation states of Calcon in aqueous solution.

The computational prediction of vibrational frequencies through density functional theory calculations would complement the experimental FT-IR characterization, providing assignments for the observed absorption bands and helping to distinguish between different functional group contributions to the overall spectrum [11]. Such calculations could also predict the effects of intermolecular interactions and hydrogen bonding on the vibrational spectrum, particularly relevant for understanding the behavior of Calcon in different solvent systems.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

General Manufacturing Information

Dates

2: Karita S, Kaneta T. Chelate titrations of Ca(2+) and Mg(2+) using microfluidic paper-based analytical devices. Anal Chim Acta. 2016 Jun 14;924:60-67. doi: 10.1016/j.aca.2016.04.019. Epub 2016 Apr 22. PubMed PMID: 27181645.

3: Saçmacı S, Sahan S, Sahin U, Kartal S, Ulgen A. On-line solid-phase separation/preconcentration for the determination of copper in urine by flame atomic absorption spectrometry. Mater Sci Eng C Mater Biol Appl. 2014 Nov;44:240-5. doi: 10.1016/j.msec.2014.08.004. Epub 2014 Aug 7. PubMed PMID: 25280702.

4: Karunya A, Rose C, Valli Nachiyar C. Biodegradation of the textile dye Mordant Black 17 (Calcon) by Moraxella osloensis isolated from textile effluent-contaminated site. World J Microbiol Biotechnol. 2014 Mar;30(3):915-24. doi: 10.1007/s11274-013-1509-8. Epub 2013 Oct 30. PubMed PMID: 24170439.

5: Sanna D, Várnagy K, Lihi N, Micera G, Garribba E. Formation of new non-oxido vanadium(IV) species in aqueous solution and in the solid state by tridentate (O, N, O) ligands and rationalization of their EPR behavior. Inorg Chem. 2013 Jul 15;52(14):8202-13. doi: 10.1021/ic401080q. Epub 2013 Jul 2. PubMed PMID: 23819442.

6: Hirun N, Rugmai S, Sangfai T, Tantishaiyakul V. SAXS and ATR-FTIR studies on EBT-TSX mixtures in their sol-gel phases. Int J Biol Macromol. 2012 Nov;51(4):423-30. doi: 10.1016/j.ijbiomac.2012.05.027. Epub 2012 May 28. PubMed PMID: 22652217.

7: Zaghbani N, Hafiane A, Dhahbi M. Removal of Eriochrome Blue Black R from wastewater using micellar-enhanced ultrafiltration. J Hazard Mater. 2009 Sep 15;168(2-3):1417-21. doi: 10.1016/j.jhazmat.2009.03.044. Epub 2009 Mar 18. PubMed PMID: 19376644.

8: Wei N, Chen J, Zhang J, Wang K, Xu X, Lin J, Li G, Lin X, Chen Y. An electrochemical biosensor for detection of PML/RARA fusion gene using capture probe covalently immobilized onto poly-calcon carboxylic acid modified glassy carbon electrode. Talanta. 2009 Jun 15;78(4-5):1227-34. doi: 10.1016/j.talanta.2008.12.053. Epub 2009 Jan 15. PubMed PMID: 19362180.

9: Pirillo S, Ferreira ML, Rueda EH. The effect of pH in the adsorption of Alizarin and Eriochrome Blue Black R onto iron oxides. J Hazard Mater. 2009 Aug 30;168(1):168-78. doi: 10.1016/j.jhazmat.2009.02.007. Epub 2009 Feb 12. PubMed PMID: 19278781.

10: Al-Kindy SM, Miller JN. High-performance liquid chromatography determination of nitrated polycyclic aromatic hydrocarbons by indirect fluorescence detection. Biomed Chromatogr. 2009 Feb;23(2):166-9. doi: 10.1002/bmc.1098. PubMed PMID: 18816459.

11: Feng S, Liu J, Han X, Fan J. Resonance light scattering study on the interaction of benproperine phosphate with eriochrome blue black R in the presence of sodium dodecylbenzene sulphonate and its analytical application. Luminescence. 2009 Mar-Apr;24(2):67-72. doi: 10.1002/bio.1064. PubMed PMID: 18800357.

12: Li J, Ye Y, Shi Z, Wang J. Calculation and usage of containment monitor radiation readings during PWR accidents. J Hazard Mater. 2006 May 20;132(2-3):177-81. Epub 2005 Nov 2. PubMed PMID: 16263210.

13: Sha R, Bao D, Wu D, Erdengsang. [A catalytic kinetic spectrophotometric method for determination of trace zinc(II) in Mongolian medicine and hair sample]. Guang Pu Xue Yu Guang Pu Fen Xi. 2004 Dec;24(12):1646-8. Chinese. PubMed PMID: 15828350.

14: Bienaimé C, Barbotin JN, Nava-Saucedo JE. How to build an adapted and bioactive cell microenvironment? A chemical interaction study of the structure of Ca-alginate matrices and their repercussion on confined cells. J Biomed Mater Res A. 2003 Nov 1;67(2):376-88. PubMed PMID: 14566778.

15: Yu Y, Liao J, Huang FD. [Spectra studies on interaction of bovine serum albumin with acidic chrome blue K in acidic solution]. Guang Pu Xue Yu Guang Pu Fen Xi. 2002 Dec;22(6):1067-9. Chinese. PubMed PMID: 12914202.

16: Nakajima J, Yamazaki M, Saito K. [Recent advances on reaction mechanism of anthocyanin biosynthesis]. Tanpakushitsu Kakusan Koso. 2002 Mar;47(3):217-24. Review. Japanese. PubMed PMID: 11889798.

17: Kocjan R, Przeszlakowski S. Calcon-modified silica gel sorbent. Application to preconcentration or elimination of trace metals. Talanta. 1992 Jan;39(1):63-8. PubMed PMID: 18965339.

18: Raggi MA, Varani G, Nobile L, DiPietra AM. Fluorimetric assay of aluminum in tablets by pontachrome blue black reagent. Pharmazie. 1987 Feb;42(2):134-5. PubMed PMID: 3602055.

19: Sano T, Syoyama M. [Colorimetric and fluorometric determinations of cartap, an insecticide, by ion association with calcon]. Yakugaku Zasshi. 1983 Jun;103(6):650-4. Japanese. PubMed PMID: 6655552.

20: von Jürgensonn HB. [Histological calcium determination using the metal indicators murexide, calcon and calcein]. Histochemie. 1971;28(1):23-32. German. PubMed PMID: 5137657.